molecular formula C20H12Cl2O4 B11162124 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11162124
M. Wt: 387.2 g/mol
InChI Key: PFYGYUKUDMFNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a hydroxyl group at position 1 and a 2,6-dichlorobenzyl ether substituent at position 3 of the xanthenone core. Xanthones are renowned for their diverse pharmacological activities, including antioxidant, antitumor, and enzyme inhibitory properties, as highlighted in studies on brominated and hydroxylated analogs .

Properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12Cl2O4/c21-14-5-3-6-15(22)13(14)10-25-11-8-16(23)19-18(9-11)26-17-7-2-1-4-12(17)20(19)24/h1-9,23H,10H2

InChI Key

PFYGYUKUDMFNBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with a suitable xanthene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution with an amine could result in an amine-functionalized xanthene.

Scientific Research Applications

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The 5-methyl analog introduces steric hindrance, which could modulate receptor binding or metabolic stability.
  • Electronic Effects : Brominated derivatives leverage halogen atoms for electron-withdrawing effects, influencing redox activity and enzyme inhibition.

Biological Activity

3-[(2,6-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family. Its unique structure, characterized by a xanthene core with a dichlorobenzyl ether moiety and a hydroxyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C20H12Cl2O4
  • Molecular Weight : 387.2 g/mol
  • Structure : The compound features a xanthene scaffold which is known for its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell proliferation and apoptosis. Research indicates that it may inhibit certain enzymes linked to cancer cell growth, thereby demonstrating potential as an anticancer agent.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potency in combating microbial infections.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated an IC50 value of approximately 15 µg/mL after 72 hours of treatment, suggesting significant anticancer potential .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values as low as 0.24 µg/mL against S. aureus, indicating strong antibacterial activity .

Data Tables

Biological Activity Tested Strain/Cell Line IC50/MIC Value Reference
AnticancerA549 (lung cancer)15 µg/mL
AntimicrobialStaphylococcus aureus0.24 µg/mL
AntimicrobialEscherichia coli3.9 µg/mL

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